molecular formula C22H26FNO4S B11417275 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B11417275
M. Wt: 419.5 g/mol
InChI Key: FQYZHWSXZWFNKX-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a dioxidotetrahydrothiophenyl group, a fluorobenzyl group, and a trimethylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the dioxidotetrahydrothiophenyl group: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Introduction of the fluorobenzyl group: This step involves the reaction of a suitable fluorobenzyl halide with an amine precursor.

    Coupling with 2-(2,4,6-trimethylphenoxy)acetic acid: The final step involves the coupling of the intermediate with 2-(2,4,6-trimethylphenoxy)acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophenyl group.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfone derivatives, while reduction could yield the corresponding thiol or sulfide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes involving sulfur-containing compounds.

    Medicine: As a potential drug candidate for the treatment of diseases involving oxidative stress or inflammation.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors involved in oxidative stress or inflammation pathways. The dioxidotetrahydrothiophenyl group could play a role in modulating the redox state of the target, while the fluorobenzyl and trimethylphenoxyacetamide moieties could contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-chlorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylbenzyl)-2-(2,4,6-trimethylphenoxy)acetamide: Similar structure with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide lies in the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorobenzyl group can enhance its stability and binding affinity in biological systems, while the dioxidotetrahydrothiophenyl group can modulate its redox properties.

Properties

Molecular Formula

C22H26FNO4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C22H26FNO4S/c1-15-10-16(2)22(17(3)11-15)28-13-21(25)24(19-8-9-29(26,27)14-19)12-18-6-4-5-7-20(18)23/h4-7,10-11,19H,8-9,12-14H2,1-3H3

InChI Key

FQYZHWSXZWFNKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3)C

Origin of Product

United States

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